molecular formula C10H17NO2 B2773671 N-(2-Ethyloxan-4-yl)prop-2-enamide CAS No. 2224287-97-0

N-(2-Ethyloxan-4-yl)prop-2-enamide

Cat. No. B2773671
CAS RN: 2224287-97-0
M. Wt: 183.251
InChI Key: JOFOVHLEMYDPGN-UHFFFAOYSA-N
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Description

“N-(2-Ethyloxan-4-yl)prop-2-enamide” is likely a complex organic compound. Based on its name, it contains an amide group (-CONH2), which is a common functional group in biochemistry and structural biology .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a corresponding acyl chloride or carboxylic acid, similar to the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry .


Chemical Reactions Analysis

As an amide, “this compound” could potentially undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Mechanism of Action

The mechanism of action of “N-(2-Ethyloxan-4-yl)prop-2-enamide” is not known, as it is a relatively unexplored compound .

Future Directions

The future research directions for “N-(2-Ethyloxan-4-yl)prop-2-enamide” could potentially be vast, given that it is a relatively unexplored compound. It could be of interest in fields such as medicinal chemistry, materials science, or biochemistry .

properties

IUPAC Name

N-(2-ethyloxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-9-7-8(5-6-13-9)11-10(12)4-2/h4,8-9H,2-3,5-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFOVHLEMYDPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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